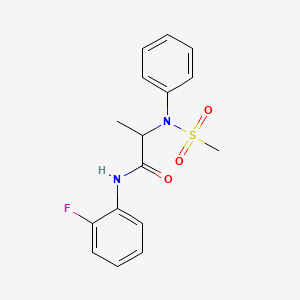
N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Übersicht
Beschreibung
N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, also known as FMF-04-159-2, is a compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to a class of molecules known as protease inhibitors, which have been studied extensively for their ability to inhibit the activity of enzymes involved in various disease processes.
Wirkmechanismus
The mechanism of action of N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide involves the inhibition of proteases that are involved in various disease processes. Specifically, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the degradation of extracellular matrix proteins. By inhibiting MMP activity, this compound may be able to prevent the growth and metastasis of cancer cells. Additionally, this compound has been shown to inhibit the activity of other proteases, such as cathepsins and serine proteases, which may make it useful in the treatment of other diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound is able to inhibit the activity of MMPs and other proteases at low concentrations. Additionally, this compound has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the activity of cytokines and chemokines. In vivo studies have shown that this compound is able to inhibit the growth and metastasis of cancer cells in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is its specificity for proteases involved in disease processes. This specificity may make it useful in the treatment of diseases such as cancer and arthritis, while minimizing side effects. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, which may make it suitable for use in humans.
One limitation of this compound is its relatively low yield in the synthesis process. Additionally, this compound has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several potential future directions for research on N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide. One direction is to further investigate its potential therapeutic properties in cancer and other disease processes. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, the synthesis method of this compound could be optimized to increase the yield and reduce the cost of production.
Wissenschaftliche Forschungsanwendungen
N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been studied for its potential therapeutic properties in several disease processes. One of the most promising applications of this compound is in the treatment of cancer. This compound has been shown to inhibit the activity of several proteases that are involved in the growth and metastasis of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-12(16(20)18-15-11-7-6-10-14(15)17)19(23(2,21)22)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDWLDLPDOSPCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1F)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B3969728.png)
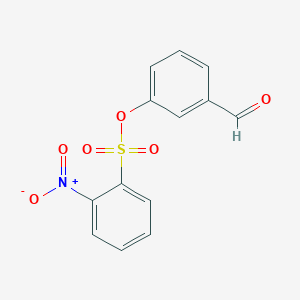
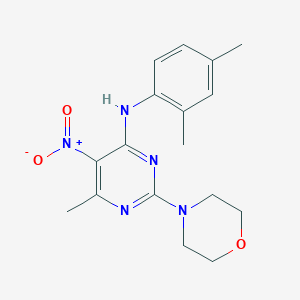
![4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B3969763.png)
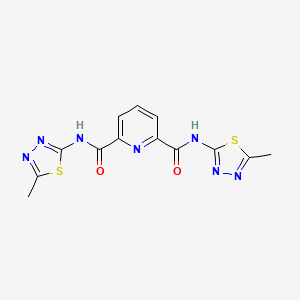
![N-[2-(tert-butylthio)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B3969778.png)
![4-[1-(2-thienylcarbonyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3969780.png)
![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(4-bromobenzyl)-2,5-pyrrolidinedione](/img/structure/B3969783.png)
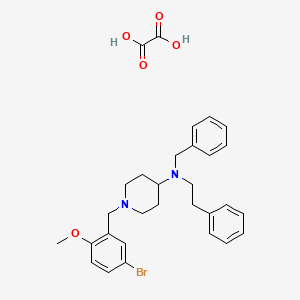
![5-bromo-N-{2-[(4-chlorobenzyl)oxy]ethyl}nicotinamide](/img/structure/B3969793.png)
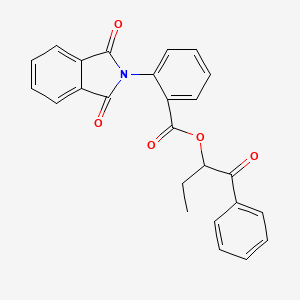
![1-[1-(3-phenoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3969813.png)
![N~1~-allyl-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3969820.png)
![4-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B3969825.png)